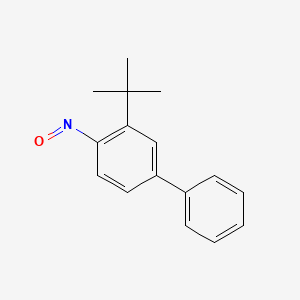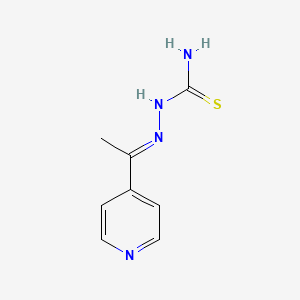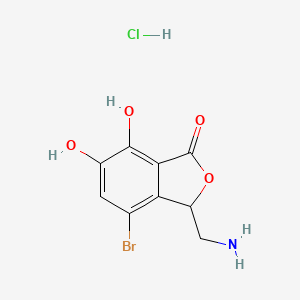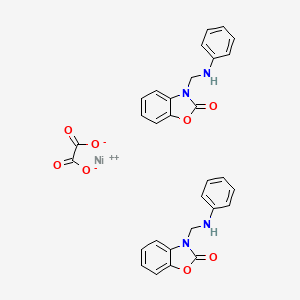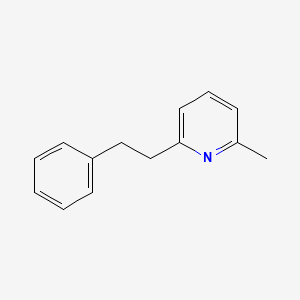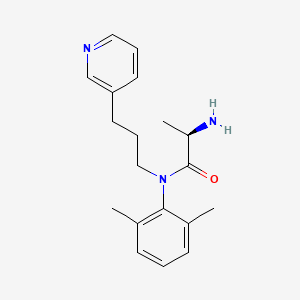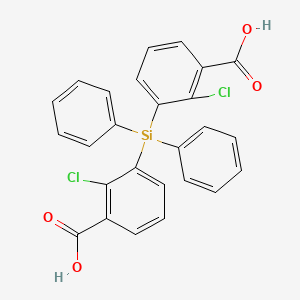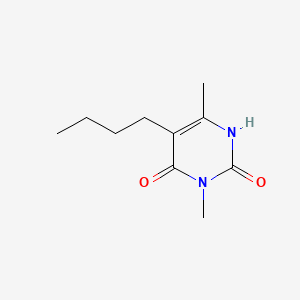
Uracil, 5-butyl-3,6-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uracil, 5-butyl-3,6-dimethyl- is a derivative of uracil, a pyrimidine nucleobase found in RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-3,6-dimethyluracil typically involves the alkylation of uracil derivatives. One common method includes the reaction of uracil with butyl halides and methylating agents under basic conditions. For instance, the reaction of uracil with butyl bromide and methyl iodide in the presence of a strong base like sodium hydride can yield the desired compound .
Industrial Production Methods
Industrial production of such uracil derivatives often employs large-scale alkylation reactions. These processes are optimized for high yield and purity, involving the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography .
化学反応の分析
Types of Reactions
Uracil, 5-butyl-3,6-dimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding uracil oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups at specific positions on the uracil ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield uracil oxides, while substitution reactions can introduce halogen atoms or other functional groups .
科学的研究の応用
Uracil, 5-butyl-3,6-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Derivatives of uracil are explored for their potential antiviral and anticancer properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of uracil, 5-butyl-3,6-dimethyl- involves its interaction with specific molecular targets. In biological systems, it can mimic natural nucleobases and interfere with nucleic acid synthesis. This can inhibit the activity of enzymes like thymidylate synthase, which is crucial for DNA replication and repair .
類似化合物との比較
Similar Compounds
5-Methyluracil: Another uracil derivative with a methyl group at the 5-position.
6-Methyluracil: Contains a methyl group at the 6-position.
5-Butyluracil: Similar to 5-butyl-3,6-dimethyluracil but lacks the additional methyl groups
Uniqueness
Uracil, 5-butyl-3,6-dimethyl- is unique due to the specific combination of butyl and methyl groups, which can enhance its chemical stability and biological activity compared to other uracil derivatives .
特性
CAS番号 |
91011-04-0 |
|---|---|
分子式 |
C10H16N2O2 |
分子量 |
196.25 g/mol |
IUPAC名 |
5-butyl-3,6-dimethyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O2/c1-4-5-6-8-7(2)11-10(14)12(3)9(8)13/h4-6H2,1-3H3,(H,11,14) |
InChIキー |
CUYNUTWZCBOQKV-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(NC(=O)N(C1=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





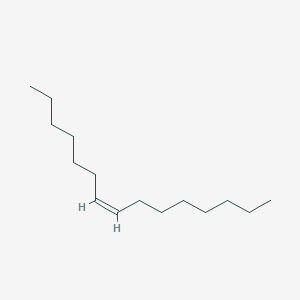
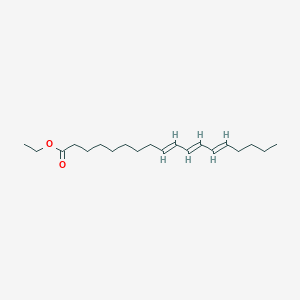
![Dicyclohexylammonium 3-[3-(acetylthio)-2-methylpropionyl]thiazolidine-4-carboxylate](/img/structure/B12703102.png)
